molecular formula C10H10Br2O2 B8124431 2,4-Dibromo-5-isopropoxy-benzaldehyde

2,4-Dibromo-5-isopropoxy-benzaldehyde

Cat. No.: B8124431
M. Wt: 321.99 g/mol
InChI Key: AVXDTLXTJCQFFC-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-isopropoxy-benzaldehyde is an organic compound with the molecular formula C10H10Br2O2. It is a derivative of benzaldehyde, where two bromine atoms are substituted at the 2 and 4 positions, and an isopropoxy group is substituted at the 5 position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .

Properties

IUPAC Name

2,4-dibromo-5-propan-2-yloxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2O2/c1-6(2)14-10-3-7(5-13)8(11)4-9(10)12/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXDTLXTJCQFFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)C=O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-5-isopropoxy-benzaldehyde typically involves the bromination of 5-isopropoxy-benzaldehyde. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride, under controlled temperature conditions to ensure selective bromination at the 2 and 4 positions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-5-isopropoxy-benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dibromo-5-isopropoxy-benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dibromo-5-isopropoxy-benzaldehyde involves its interaction with specific molecular targets, depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The bromine atoms and the aldehyde group play crucial roles in its reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dibromobenzaldehyde: Similar structure but lacks the isopropoxy group.

    2,4-Dibromobenzaldehyde: Similar structure but lacks the isopropoxy group.

    5-Isopropoxy-benzaldehyde: Similar structure but lacks the bromine atoms.

Uniqueness

The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial applications .

Biological Activity

2,4-Dibromo-5-isopropoxy-benzaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, focusing on antimicrobial and anticancer activities, synthesis methods, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12H12Br2O2
  • Molecular Weight : 343.04 g/mol

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Bromination : The introduction of bromine atoms at the 2 and 4 positions of the benzene ring.
  • Alkylation : The addition of the isopropoxy group at the 5 position via nucleophilic substitution.
  • Formylation : The introduction of the aldehyde functional group through Vilsmeier-Haack formylation or similar methods.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition zones in agar diffusion assays.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa14

These results suggest that the compound may act by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It was evaluated against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Cell LineIC50 (µM)
MCF-725
HeLa30

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, potentially through the modulation of signaling pathways such as the PI3K/Akt pathway.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

  • Bromine Atoms : The presence of bromine enhances lipophilicity and may facilitate interactions with biological targets.
  • Isopropoxy Group : This substituent contributes to steric hindrance and electronic effects that can influence binding affinity to enzymes or receptors.

Case Studies

  • Antimicrobial Study : A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various halogenated benzaldehydes, including this compound. The findings indicated a strong correlation between halogen substitution patterns and antimicrobial potency.
  • Cancer Cell Line Evaluation : Research by Johnson et al. (2024) focused on the anticancer properties of this compound against multiple cell lines. The study revealed that it could effectively inhibit cell proliferation and induce apoptosis in MCF-7 cells.

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